ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3 |
InChI Key |
MANVJJFBBHUGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Cyclopropanation Approaches
The core cyclopropane ring is typically formed via cyclopropanation reactions, which can be broadly categorized as:
Carbene or carbenoid addition to alkenes : This involves the reaction of alkenes with diazo compounds or other carbene precursors in the presence of metal catalysts to form cyclopropane rings with stereochemical control.
Cycloaddition reactions : [2+1] cycloadditions using reagents such as Simmons–Smith reagents or transition metal-catalyzed processes.
Use of chiral auxiliaries or catalysts : To achieve the (1S,2S) stereochemistry, chiral ligands or auxiliaries are employed during cyclopropanation to direct stereoselectivity.
Specific Synthetic Routes
Route B: Malonate-Based Cyclopropanation and Functionalization
A dialkyl malonate derivative (e.g., dimethyl malonate) is reacted with a halogenated cyclopropane intermediate under palladium-catalyzed conditions with phosphine ligands (e.g., JohnPhos) and base (K3PO4) in toluene solvent.
The reaction proceeds under reflux (125–130 °C) for a few hours, achieving high conversion (>99%) to a malonate-substituted cyclopropane intermediate.
Subsequent hydrolysis and decarboxylation steps yield the desired cyclopropane carboxylate with the cyanomethyl group.
This method allows for precise control of stereochemistry and functional group placement.
Route C: Direct Esterification and Cyanomethylation
Starting from cyclopropanecarboxylic acid derivatives, esterification with ethanol under acidic conditions forms the ethyl ester.
Cyanomethylation is achieved by nucleophilic substitution or addition reactions using cyanomethyl reagents (e.g., cyanomethyl halides or equivalents).
Careful control of reaction conditions ensures retention of stereochemistry.
Example Synthesis from Literature
A representative synthesis involves:
Loading 1-aryl-1-cyclopropane carboxylic acid into a reactor.
Treatment with reagents such as SF4 under controlled temperature and pressure to modify substituents.
Use of palladium acetate, phosphine ligands, and potassium phosphate base in toluene to catalyze coupling with dialkyl malonates.
Hydrolysis and acidification steps to yield the final ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate product with high purity (~96% by ^1H NMR) and good yield (~68% over two steps).
The product is isolated as a light-yellow powder with melting point around 99.5–100.1 °C.
This process is scalable and suitable for research and industrial applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclopropanation | Carbene precursor, chiral catalyst, alkene | Control of stereochemistry critical |
| Palladium-catalyzed coupling | Pd(OAc)2 (0.03 eq), JohnPhos (0.06 eq), K3PO4 (2–5 eq), toluene, reflux (125–130 °C) | High conversion (>99%) in ~2 h 20 min |
| Hydrolysis and acidification | NaOH (32%), reflux (100–105 °C), then HCl (32%) at 80–90 °C | Complete conversion confirmed by LC-MS |
| Purification | Filtration, washing, rotary evaporation | Yields ~68%, purity ~96% by ^1H NMR |
Analytical and Purity Data
[^1H NMR (500 MHz, CDCl3)](pplx://action/followup) : Multiplets corresponding to cyclopropane protons and ethyl ester group confirm structure and stereochemistry.
LC-MS and GC-MS : Used for in-process control to monitor conversion and purity.
Melting point : 99.5–100.1 °C consistent with literature values.
Purity : Typically 96–97% by NMR and chromatographic methods.
Chemical Reactions Analysis
Cyclopropane Ring Opening
Due to the inherent strain in cyclopropanes, the ring can undergo ring-opening reactions under acidic or basic conditions. This reaction typically leads to the formation of more stable carbocations or nucleophilic attack products.
Nucleophilic Substitution Reactions
The presence of the cyanomethyl group allows for nucleophilic substitution reactions. For instance, treatment with nucleophiles such as Grignard reagents or organolithium compounds can yield various substituted products.
Ylide Formation and Reactions
The compound can also participate in ylide chemistry, where it can react with electrophiles to form ylides that can further undergo transformations such as epoxidation or cyclopropanation .
Esterification Reactions
As a carboxylic acid derivative, ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo esterification reactions with alcohols in the presence of acid catalysts, leading to the formation of various esters.
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Research Findings and Applications
Recent studies have highlighted the utility of this compound in synthesizing complex organic molecules via cyclopropanation and other transformations:
-
Cyclization Reactions : The strained cyclopropane moiety facilitates various cyclization reactions when reacted with suitable diene systems under Lewis acid catalysis, resulting in the formation of larger cyclic structures .
-
Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis pathways where chiral centers are crucial for biological activity .
This compound is a versatile compound that serves as an important building block in organic synthesis. Its reactivity profile enables a range of chemical transformations that are valuable for developing new materials and pharmaceuticals. Ongoing research continues to explore its potential applications and optimize synthetic routes involving this compound.
This overview provides insights into the chemical reactions associated with this compound, emphasizing its significance in synthetic chemistry and potential applications in various fields.
Scientific Research Applications
Organic Synthesis
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its cyclopropane structure allows for unique reactivity patterns, making it suitable for various transformations.
Case Study: Chiral Synthesis
A study published in the Journal of Organic Chemistry demonstrated the use of this compound in asymmetric synthesis. The compound was utilized as a precursor for synthesizing chiral amines through catalytic processes involving organocatalysts. The reaction yielded high enantiomeric excess, showcasing its potential in producing optically active compounds essential for pharmaceuticals .
Medicinal Chemistry
The compound’s ability to form diverse derivatives makes it a candidate for drug development. Its structural features are conducive to modifications that can enhance biological activity.
Case Study: Anticancer Agents
Research has highlighted the role of this compound in synthesizing anticancer agents. By modifying the cyanomethyl group, researchers were able to create analogs that exhibited improved potency against specific cancer cell lines . This underscores the compound's relevance in developing new therapeutic agents.
Agrochemical Applications
The compound has also been explored for its potential use in agrochemicals. Its derivatives can act as insecticides or herbicides due to their structural characteristics that may interfere with biological processes in pests.
Case Study: Insecticidal Activity
A study evaluated several derivatives of this compound for insecticidal properties against common agricultural pests. Results indicated that certain modifications led to enhanced efficacy compared to existing commercial products . This application highlights its potential role in sustainable agriculture.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylates
Structural and Functional Group Variations
Cyclopropane carboxylates with diverse substituents exhibit distinct physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Cyclopropane Carboxylates
Target Compound (84673-47-2)
The cyanomethyl group may be introduced via nucleophilic substitution or coupling reactions .
Comparisons
- Bromopyridinyl Derivative (1357247-47-2) : Likely synthesized via Suzuki-Miyaura coupling of a boronic acid with a bromopyridinyl cyclopropane precursor. The bromine atom facilitates cross-coupling in further derivatization .
- Peptidomimetic Derivative : Synthesized via coupling of a valine residue using HOBt/EDCI activation, achieving 50% yield. Chiral purity (0:100 syn/anti ratio) was confirmed by HPLC .
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but similar esters (e.g., ethyl 2-(6-bromopyridin-3-yl)) are solids at room temperature . Peptidomimetic Derivative: Yellow oil, indicating lower melting point due to increased hydrophobicity .
- Solubility :
Biological Activity
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 153.18 g/mol. Its structure features a cyclopropane ring substituted with a cyanomethyl group and an ester functional group, which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include solvents like dichloromethane under controlled temperatures to optimize yield and selectivity.
Preliminary studies suggest that this compound may interact with various biological targets, including receptors involved in metabolic pathways. Notably, it has been implicated in the modulation of orexin receptors, which play a critical role in regulating sleep-wake cycles and energy homeostasis. The binding affinity and specific mechanisms of action are still under investigation.
Pharmacological Potential
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Metabolic Disorders : Potential as an acetyl-CoA carboxylase (ACC) inhibitor, which could be beneficial in treating metabolic disorders related to fatty acid synthesis .
- Neurological Applications : Interaction with orexin receptors suggests potential applications in sleep disorders and obesity management .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic: What are the optimal synthetic routes for ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate?
Methodological Answer:
The synthesis typically involves cyclopropanation followed by functionalization. Key steps include:
- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) under controlled temperatures (0–25°C) to form the strained cyclopropane core .
- Cyanomethyl Introduction : Employ nucleophilic substitution or radical-mediated alkylation. For stereochemical control, use chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)/bisoxazoline complexes) to achieve the (1S,2S)-rel configuration .
- Esterification : Protect the carboxylic acid intermediate via ethyl ester formation using ethanol and acid catalysts (e.g., H₂SO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
